![molecular formula C10H16O2 B13217414 3,7-Dioxaspiro[5.6]dodec-9-ene](/img/structure/B13217414.png)
3,7-Dioxaspiro[5.6]dodec-9-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dioxaspiro[56]dodec-9-ene is a spirocyclic compound with the molecular formula C10H16O2 It is characterized by a unique structure where a dioxane ring is fused to a cyclohexene ring, forming a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dioxaspiro[5.6]dodec-9-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,6-hexanediol with formaldehyde in the presence of an acid catalyst to form the dioxane ring, followed by cyclization to form the spiro compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dioxaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or the dioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction could produce spirocyclic alcohols.
Wissenschaftliche Forschungsanwendungen
3,7-Dioxaspiro[5.6]dodec-9-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3,7-Dioxaspiro[5.6]dodec-9-ene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,12-Dioxaspiro[5.6]dodec-9-ene: Another spirocyclic compound with similar structural features.
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride: A spirocyclic compound with nitrogen atoms in the ring.
Uniqueness
3,7-Dioxaspiro[5.6]dodec-9-ene is unique due to its specific dioxane-cyclohexene spiro linkage, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds.
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
3,7-dioxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C10H16O2/c1-2-4-10(12-7-3-1)5-8-11-9-6-10/h1,3H,2,4-9H2 |
InChI-Schlüssel |
MJEJVTHMZMXMQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCOCC2)OCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



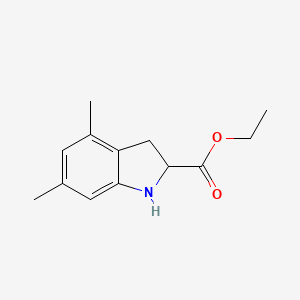
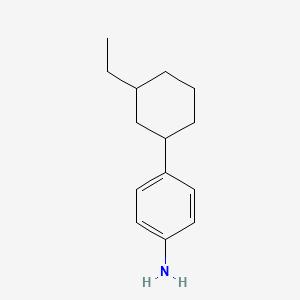
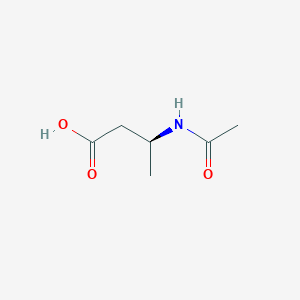
![4,4-Dimethyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13217377.png)
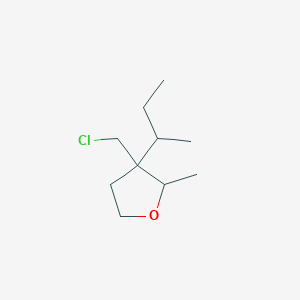


![Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13217404.png)
![2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid](/img/structure/B13217408.png)
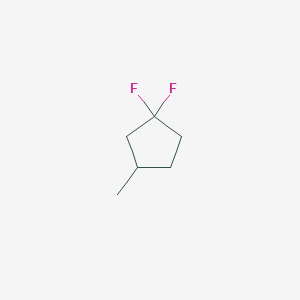
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13217420.png)
![Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13217428.png)
![1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13217436.png)
